Quinazoline Hydrazide

Description

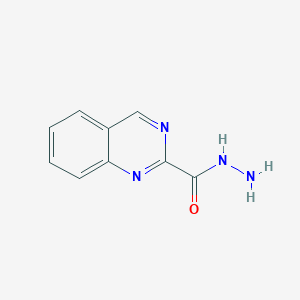

Structure

3D Structure

Properties

Molecular Formula |

C9H8N4O |

|---|---|

Molecular Weight |

188.19 g/mol |

IUPAC Name |

quinazoline-2-carbohydrazide |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)8-11-5-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14) |

InChI Key |

NTDKVDYCBXKCJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for Quinazoline Hydrazide and Its Derivatives

Classical and Solution-Based Synthetic Protocols

Traditional solution-based chemistry remains a prevalent and versatile approach for the synthesis of quinazoline (B50416) hydrazides and their subsequent derivatives. These methods are well-documented and allow for a high degree of control over reaction conditions.

Condensation Reactions with Hydrazine (B178648) and Hydrazides

The most fundamental approach to synthesizing quinazoline hydrazides involves the direct condensation of a suitable quinazoline precursor with hydrazine hydrate (B1144303). A common strategy begins with the synthesis of a 2-substituted-4(3H)-quinazolinone or its corresponding benzoxazinone intermediate. These intermediates are then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), to yield the desired hydrazide.

For instance, the synthesis of α-[4-oxoquinazolin-2-yl) thio]acetohydrazide is achieved by refluxing methyl α-(4-oxoquinazolin-2-yl) thio] acetate with hydrazine hydrate in absolute ethanol. This reaction proceeds with high efficiency, yielding the product as a solid that can be purified by recrystallization dergipark.org.tr. The conversion is confirmed by the disappearance of the ester C=O stretching band and the appearance of NH2 and N-H stretching bands in the IR spectrum dergipark.org.tr.

Similarly, 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone can be prepared through the condensation of 6-iodo-2-(trifluoromethyl)-3,1-benzoxazinone with hydrazine hydrate organic-chemistry.org. Another common precursor is a 4-chloroquinazoline derivative, which readily undergoes nucleophilic substitution with hydrazine hydrate to form the corresponding 4-hydrazinylquinazoline ekb.eg. This intermediate serves as a versatile building block for further derivatization.

The reaction conditions for these condensations are typically straightforward, involving refluxing the reactants for several hours. The choice of solvent can influence the reaction outcome. While ethanol is commonly used, dimethylformamide (DMF) has also been employed nih.gov.

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Methyl α-(4-oxoquinazolin-2-yl) thio] acetate | Hydrazine hydrate (99.5%) | Absolute Ethanol | Reflux, 12 h | α-[4-oxoquinazolin-2-yl) thio]Acetohydrazide | 90% |

| 6-iodo-2-(trifluoromethyl)-3,1-benzoxazinone | Hydrazine hydrate | Acetic Acid | Reflux | 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone | Not Reported |

| 2,4-dichloroquinazoline | Hydrazine hydrate | Ethanol | 0-5°C then RT, 2.5 h | 2-Chloroquinazolin-4-yl)hydrazine | Not Reported |

| 6,8-dibromo-2-(3,4-dichlorophenyl)-4-chloroquinazoline | Hydrazine hydrate | Not Reported | Not Reported | 6,8-dibromo-2-(3,4-dichlorophenyl)-4-hydrazinylquinazoline | Not Reported |

Acylation and Derivatization Strategies

Once the this compound core is formed, the terminal hydrazine group offers a reactive site for a variety of acylation and derivatization reactions. This allows for the introduction of diverse functional groups, significantly expanding the chemical space of accessible quinazoline derivatives.

Acylation is commonly performed by reacting the this compound with various acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane dergipark.org.tr. This nucleophilic substitution reaction typically proceeds at low temperatures (0°C) to control reactivity and minimize side products. For example, a series of N'-acyl-N-phenylbenzohydrazide derivatives of quinazolinone were synthesized by reacting the parent hydrazide with different acid chlorides, affording the final products in moderate yields after purification dergipark.org.tr.

Benzoylation represents another key derivatization strategy. The reaction of a carbohydrazide with benzoyl chloride in pyridine (B92270) can lead to the formation of N',O-dibenzoyl derivatives. These can be further modified; for instance, boiling with acetic anhydride may result in the selective formation of an O-benzoyl derivative.

Furthermore, reactions with reagents like ethyl chloroformate can introduce an ethoxycarbonyl group onto the hydrazine moiety nih.gov. These derivatization strategies are crucial for building molecular complexity and modulating the physicochemical properties of the final compounds.

Multi-Step Synthesis of Quinazolinone-Hydrazide-Triazole Hybrids

Quinazoline hydrazides are pivotal intermediates in the multi-step synthesis of hybrid molecules incorporating a triazole ring, a pharmacophore known for a wide range of biological activities. These synthetic pathways leverage the reactivity of the hydrazide to construct the five-membered triazole ring.

A common approach involves the reaction of a 3-amino-quinazolinone derivative with chloroacetyl chloride to form a 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamide intermediate. This chloro-acetamide is then reacted with a substituted thiol, such as 4-methyl-4H-1,2,4-triazole-3-thiol, in the presence of a base like potassium carbonate in a solvent such as dry acetone, to yield the final quinazolinone-triazole hybrid nih.govnih.gov.

Another strategy involves the cyclocondensation of a 4-hydrazinylquinazoline derivative. For example, reacting 2-chloroquinazolin-4-yl)hydrazine with acetic anhydride upon heating leads to the formation of 3-methyl organic-chemistry.orgnih.govekb.egtriazolo[4,3-c]quinazolin-5(6H)-one ekb.eg. Similarly, reaction with carbon disulfide can lead to the formation of a triazolo[4,3-c]quinazoline-3(2H)-thione ekb.eg. The reaction of 4-hydrazinoquinazoline with diethyl oxalate can also be used to construct the triazole ring, yielding 3-ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline, which can be further converted to the corresponding 3-carbohydrazide researchgate.net.

These multi-step syntheses demonstrate the utility of the this compound as a scaffold for creating complex heterocyclic systems with potential therapeutic applications. The ring closure reactions are often facilitated by heat or specific reagents that promote intramolecular cyclization.

Synthesis of Quinazoline Hydrazone Derivatives

The condensation of the terminal amino group of this compound with aldehydes or ketones is a straightforward and widely used method to prepare quinazoline hydrazone derivatives, also known as Schiff bases. This reaction typically occurs under reflux in a suitable solvent, often with a catalytic amount of acid, to afford the corresponding hydrazones in good yields.

For example, α-[(4-oxoquinazolin-2-yl) thio] aceto-3-substituted phenyl hydrazones are synthesized by reacting α-[(4-oxoquinazolin-2-yl) thio]acetohydrazide with various substituted aldehydes in an ethanolic solution dergipark.org.tr. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration.

This method is highly versatile, allowing for the incorporation of a wide array of aromatic and heterocyclic aldehydes, leading to a diverse library of quinazoline hydrazones. The synthesis of these derivatives is often a key step in the development of new therapeutic agents, as the hydrazone moiety is a known pharmacophore. The reaction is generally clean, and the products can often be purified by simple recrystallization. The formation of the hydrazone is readily confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching frequency in the IR spectrum and the azomethine proton signal in the 1H NMR spectrum.

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of quinazoline hydrazides and their derivatives. These advanced approaches aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, utilizing techniques such as ball milling and grinding, has emerged as a powerful, solvent-free alternative to traditional solution-based methods. These techniques involve the use of mechanical force to induce chemical reactions between solid-state reactants, often with only a minimal amount of liquid to facilitate the process (liquid-assisted grinding, LAG).

This approach has been successfully applied to the synthesis of hydrazones and quinazolines nih.govrsc.orgrsc.org. The reaction of hydrazides with aldehydes can be carried out in a ball mill, often leading to quantitative yields in a significantly shorter time compared to solution-based methods nih.govrsc.org. The mechanochemical approach is not only environmentally friendly due to the absence of bulk solvents but can also lead to the formation of different polymorphs or solvates compared to solution-based synthesis.

For the synthesis of quinazolinones, ball milling has been employed in oxidant-free and solvent-free conditions, using stainless steel balls to generate acyl radicals from α-keto acids organic-chemistry.org. While the direct mechanochemical synthesis of this compound itself is less commonly reported, the principles are readily applicable. The condensation of a solid quinazolinone precursor with solid hydrazine salt in a ball mill represents a promising green synthetic route. The efficiency of mechanochemical synthesis makes it an attractive and sustainable alternative for the preparation of this compound derivatives.

| Methodology | General Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Condensation | Reaction of a quinazolinone/benzoxazinone precursor with hydrazine hydrate in a solvent under reflux. | Well-established, versatile, good control over reaction conditions. | Requires bulk solvents, longer reaction times, higher energy consumption. |

| Acylation/Derivatization | Reaction of this compound with acyl chlorides, anhydrides, or other electrophiles. | Allows for extensive diversification of the core structure. | May require purification to remove byproducts and unreacted reagents. |

| Multi-step Hybrid Synthesis | Sequential reactions to build additional heterocyclic rings (e.g., triazole) onto the this compound scaffold. | Enables the creation of complex, hybrid molecules with potentially enhanced biological activity. | Can be lengthy, with potential for yield loss at each step. |

| Hydrazone Formation | Condensation of this compound with aldehydes or ketones. | Simple, high-yielding reaction to produce Schiff bases. | The stability of the resulting hydrazone can vary. |

| Mechanochemical Synthesis | Solid-state reaction induced by mechanical force (e.g., ball milling), often solvent-free. | Environmentally friendly (solvent-free), rapid, high yields, potential for novel solid-state chemistry. | Requires specialized equipment, scalability can be a challenge. |

Solid-State Melt Reactions

Solid-state melt reactions represent a solvent-free approach to chemical synthesis, often leading to shorter reaction times and higher yields. This method involves heating a mixture of solid reactants above their melting points in the absence of a solvent. For the synthesis of this compound precursors and related hydrazones, this technique has been shown to be highly effective. rsc.org

In a typical solid-state melt synthesis, an appropriate aldehyde and a hydrazide are placed in a glass tube and heated to a predetermined temperature, which is established based on the melting points of the starting materials. rsc.org This method has been successfully employed for the synthesis of various hydrazones with almost quantitative conversion rates (greater than 99%). rsc.org While the mechanochemical approach is often preferred for quinazolines, solid-state melt reactions are particularly efficient for derivatives of (iso)nicotinic based hydrazones, which are structurally related to this compound precursors. rsc.org

Table 1: Comparison of Synthetic Methodologies for Hydrazone Synthesis

| Synthetic Method | Reaction Time | Yield | Notes |

| Solution-based Synthesis | 2 hours | 85-95% | Requires organic solvents. |

| Mechanosynthesis | 5-60 minutes | >99% | Solvent-free, but requires specialized equipment. |

| Solid-State Melt Reaction | 10-30 minutes | >99% | Solvent-free and uses simple heating. rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govingentaconnect.com This technology has been successfully applied to the synthesis of quinazoline derivatives, including those incorporating a hydrazide moiety.

A notable application is the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one, a this compound derivative. In one reported method, 2-benzamidobenzoyl chloride is reacted with hydrazine hydrate in dimethylformamide (DMF) under microwave irradiation at 135 °C for 4 minutes, resulting in a high yield of the desired product. ingentaconnect.com This rapid and efficient protocol offers a significant advantage over traditional methods that often require several hours of reflux. ingentaconnect.com

Microwave irradiation has also been employed in the iron-catalyzed cyclization for the synthesis of quinazolinone derivatives in water, an environmentally benign solvent. sci-hub.catrsc.org These methods demonstrate the versatility of microwave assistance in promoting various reaction types for the construction of the quinazoline scaffold.

Table 2: Microwave-Assisted Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one

| Precursor | Reagent | Solvent | Power/Temp | Time | Yield | Reference |

| 2-Benzamidobenzoyl Chloride | Hydrazine Hydrate | DMF | 800 W / 135 °C | 4 min | 89% | ingentaconnect.com |

Metal-Catalyzed Synthetic Transformations

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways to complex molecules. Various metal catalysts have been employed in the synthesis of quinazoline derivatives, providing access to a wide range of functionalized compounds.

Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatile reactivity. Copper(I) chloride (CuCl), for instance, has been used to catalyze the one-pot tandem multi-component synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes, with yields ranging from 66-93%. nih.gov Copper(I) bromide (CuBr) has been utilized in the synthesis of substituted quinazolines from 1-(2-halophenyl)methanamines and amidines. nih.gov Furthermore, copper(I) iodide (CuI) has been employed in tandem reactions for the synthesis of quinazoline derivatives from (2-bromophenyl)-methylamines and amides. nih.gov

Manganese-Catalyzed Reactions: Manganese, an earth-abundant and non-toxic metal, is gaining prominence in catalysis. A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides has been developed for the synthesis of 2-substituted quinazolines, affording yields of 58-81%. nih.gov

Iron-Catalyzed Reactions: Iron catalysts are attractive due to their low cost and environmentally friendly nature. Iron(III) chloride (FeCl3) has been used to catalyze the cyclization of substituted 2-halobenzoic acids and amidines under microwave irradiation in water, providing a green and rapid synthesis of quinazolinone derivatives. sci-hub.catrsc.org

Table 3: Examples of Metal-Catalyzed Synthesis of Quinazoline Derivatives

| Catalyst | Reactants | Product Type | Yield | Reference |

| CuCl | (2-Aminophenyl)methanols, Aldehydes | Substituted Quinazolines | 66-93% | nih.gov |

| Mn(I) complex | 2-Amino-benzylalcohol, Primary Amides | 2-Substituted Quinazolines | 58-81% | nih.gov |

| FeCl3 | 2-Halobenzoic Acids, Amidines | Quinazolinone Derivatives | up to 78% | sci-hub.catrsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including this compound and its derivatives.

Key green chemistry approaches in this context include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The use of water as a solvent in the microwave-assisted, iron-catalyzed synthesis of quinazolinones is a prime example of this principle in action. sci-hub.catrsc.org

Catalyst-Free Reactions: Developing synthetic routes that avoid the use of catalysts, particularly those based on heavy metals, is a significant goal of green chemistry. A catalyst-free synthesis of quinazoline derivatives has been reported using a low-melting mixture of maltose, dimethylurea, and ammonium chloride as a biodegradable and non-toxic reaction medium. rsc.org

Energy Efficiency: Microwave-assisted synthesis is considered a green technology as it often leads to shorter reaction times and lower energy consumption compared to conventional heating methods. nih.govresearchgate.net

Atom Economy: Multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. researchgate.net A four-component, metal-free synthesis of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been developed, showcasing an efficient and environmentally friendly approach. rsc.org

Post-Synthetic Modifications and Functionalization

Following the initial synthesis of the this compound core, further modifications and functionalization can be carried out to generate a diverse range of derivatives with potentially enhanced properties.

Vapour-Mediated Reactions for Hydrazone-Schiff Bases

Vapour-mediated synthesis is a solvent-free technique that can be used for the post-synthetic modification of crystalline compounds. This method involves exposing a solid reactant to the vapor of a second reactant. Crystalline amine-functionalized hydrazones, which can be precursors to quinazoline hydrazides, have been shown to undergo post-synthetic modifications in reactions with aldehyde vapors to form hydrazone-Schiff bases. rsc.org

For example, crystalline amine-functionalized hydrazones can be exposed to the vapors of 3- or 4-pyridinecarbaldehyde in a desiccator. rsc.org The progress of the reaction can be monitored using techniques such as IR-ATR spectroscopy. rsc.org This method provides a clean and efficient way to introduce new functional groups onto the hydrazone backbone without the need for solvents.

Cyclization Reactions to Fused Heterocyclic Systems

The hydrazide moiety in this compound is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems. These reactions significantly expand the structural diversity of quinazoline derivatives.

One important class of fused systems is the 1,2,4-triazolo[4,3-c]quinazolines . These can be synthesized from 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide. researchgate.net This carbohydrazide can be reacted with various reagents to achieve dehydrative cyclization. For instance, reaction with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate, leads to the formation of a 4-amino-4H-1,2,4-triazole-3-thiol derivative. researchgate.net Further cyclization of such intermediates can yield various fused heterocycles, including 1,3,4-thiadiazoles and 1,2,4-triazoles fused to the quinazoline ring system. researchgate.net

Another example involves the intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide. Upon heating in dimethylformamide, this compound undergoes cyclization to yield 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione. researchgate.net

Table 4: Fused Heterocyclic Systems from this compound Derivatives

| Starting Material | Reagents for Cyclization | Fused Heterocyclic System | Reference |

| 1,2,4-Triazolo[4,3-c]quinazoline-3-carbohydrazide | Carbon Disulfide, Potassium Hydroxide, Hydrazine Hydrate | 5-(1,2,4-Triazolo[4,3-c]quinazolin-3-yl)-4-amino-4H-1,2,4-triazole-3-thiol | researchgate.net |

| 2-Methylsulfanyl-4-oxo-3(4H)-quinazolinyl Acetohydrazide | Heat (in DMF) | 1-Aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione | researchgate.net |

Hydrophobic Tagging via Hydrazone Formation

Hydrophobic tagging is a chemical strategy employed to append a lipophilic molecular fragment to a molecule of interest. In the context of drug discovery and chemical biology, this technique has gained significant attention, particularly in the development of targeted protein degradation (TPD) technologies. nih.govrmit.edu.vn A hydrophobic tag can be attached to a protein ligand, and the resulting conjugate may induce misfolding of the target protein, leading to its degradation by cellular machinery. rhhz.netresearchgate.net This approach, sometimes referred to as Hydrophobic Tag Tethering Degrader (HyTTD) technology, offers an alternative to other TPD methods like PROTACs. rhhz.net

The formation of a hydrazone linkage is a robust and widely utilized method for bioconjugation and chemical synthesis. nih.govnih.gov This reaction involves the condensation of a hydrazide with an aldehyde or a ketone, typically under mild acidic conditions, to form a stable C=N-N bond. nih.gov This methodology is particularly well-suited for attaching hydrophobic tags to a this compound core. The this compound serves as the nucleophilic component, reacting with various aldehydes or ketones that bear the desired hydrophobic moiety.

The synthesis of quinazoline-based hydrazones is a common practice in medicinal chemistry. nih.govmdpi.comresearchgate.netekb.egresearchgate.net For instance, the key intermediate 2-hydrazinylquinazolin-4(3H)-one can be synthesized in good yield from 2-thioxo-2,3-dihydroquinazolin-4(1H)-one and hydrazine hydrate. mdpi.com This hydrazinyl derivative serves as a versatile platform for introducing hydrophobic tags. By reacting this intermediate with a panel of carbonyl compounds (aldehydes or ketones) that contain hydrophobic groups, a library of hydrophobically tagged this compound derivatives can be generated. mdpi.com

A practical application of this methodology is demonstrated in the synthesis of a series of quinazolin-4(3H)-one-hydrazone derivatives. In this work, 2-hydrazinylquinazolin-4(3H)-one was treated with various carbonyl compounds containing moieties such as furan and thiophene rings. mdpi.com These aromatic heterocycles increase the hydrophobic character of the final molecule. The reaction proceeds efficiently, and the formation of the hydrazone is confirmed by the disappearance of the NH2 signal of the parent hydrazide in 1H-NMR spectra. mdpi.com

The research findings for the synthesis of such derivatives are detailed in the table below, showcasing the reaction of a common this compound precursor with different hydrophobic aldehydes to yield the corresponding hydrazone-tagged molecules. mdpi.com

Table 1: Synthesis of Hydrophobically Tagged Quinazoline Hydrazones

| Entry | Carbonyl Compound (Reactant) | Resulting Hydrazone Derivative (Product) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 1 | 1-(Furan-2-yl)ethan-1-one | 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | 78 | 213-214 | mdpi.com |

| 2 | 1-(Thiophen-2-yl)ethan-1-one | 2-(2-(1-(Thiophen-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | 81 | 225-226 | mdpi.com |

This synthetic strategy provides a straightforward and efficient route to novel this compound derivatives where a hydrophobic tag is introduced via a stable hydrazone linkage. The versatility of the hydrazone formation reaction allows for the incorporation of a wide array of hydrophobic groups, facilitating the exploration of their structure-activity relationships in various biological contexts. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Quinazoline Hydrazide Derivatives

Identification of Pharmacophoric Centers and Substituent Effects

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups necessary for biological activity. For quinazoline (B50416) hydrazide derivatives, key pharmacophoric features often include the quinazoline ring system, the hydrazone moiety (-NH-N=CH-), and the nature and position of various substituents on the aromatic rings. The quinazoline core acts as a crucial scaffold, while the hydrazide-hydrazone linker and its substituents play a vital role in modulating interactions with biological targets.

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) and methyl (-CH3) are known to increase electron density. Studies on certain quinazolinone derivatives have shown that compounds with methoxy or methyl-substituted phenyl rings exhibit enhanced antibacterial activity compared to derivatives with other groups. nih.gov For instance, the presence of small electron-donating substituents at the 6- or 7-positions of the quinazoline core has been found to be beneficial for certain inhibitory activities. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), chloro (-Cl), and fluoro (-F) decrease electron density. The introduction of a fluorine atom at the C-2 position of a benzamide moiety attached to a quinazoline core has been described as vital for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov Further substitution with a nitro group at the C-5 position of the same benzamide moiety led to a twofold increase in inhibitory activity. nih.gov In other cases, the yield of synthesis for certain quinazoline scaffolds was observed to increase slightly when an electron-withdrawing group was present at the para-position of an attached benzylamine. nih.gov

The following table summarizes the influence of electronic effects on the activity of select quinazoline derivatives.

| Compound Series | Substituent (Group Type) | Position | Observed Effect on Activity |

| Quinazolinone Derivatives | Methoxy, Methyl (EDG) | Phenyl Ring | Increased antibacterial profile nih.gov |

| 4-Anilinoquinazolines | Fluoro (EWG) | C-2 of Benzamide | Vital for EGFR inhibitory activity nih.gov |

| 4-Anilinoquinazolines | Nitro (EWG) | C-5 of Benzamide | Two-fold increase in EGFR inhibitory activity nih.gov |

| Imidazo[4,5-g]quinazolines | Small EDGs | C-6 and/or C-7 | Beneficial for inhibitory activity nih.gov |

The position of substituents on the quinazoline scaffold is a critical determinant of biological activity. Moving a functional group from one position to another can drastically alter the molecule's shape, electronic distribution, and ability to interact with a target receptor, leading to significant changes in potency and selectivity.

The table below illustrates how positional changes can affect the biological profile of quinazoline derivatives.

| Compound Series | Substituent | Position Change | Impact on Biological Activity |

| Quinazolinone Derivatives | Hydroxy (-OH) | Ortho or Meta on Phenyl Ring | Enhanced antibacterial and antifungal activity nih.gov |

| Fused Tricyclic Quinazolines | N/A | Angular vs. Linear Isomer | Linear isomers showed significantly stronger inhibitory activity nih.gov |

| 4-Anilinoquinazolines | Various | C-6 on Quinazoline Core | Affects selectivity for HER2 over EGFR nih.gov |

Conformational and Configurational Factors in Bioactivity

Beyond the two-dimensional structure, the three-dimensional arrangement of atoms (conformation and configuration) is paramount for the bioactivity of quinazoline hydrazide derivatives.

Conformational Factors: The flexibility or rigidity of a molecule, determined by the rotation around single bonds, influences how well it can adapt its shape to fit into a biological target's binding site. The hydrazide-hydrazone linker can introduce a degree of conformational flexibility. However, strategic structural modifications can be used to create conformational constraints, which may lock the molecule into a more active shape. The optimization of certain quinazoline hydrazono carboxylic acids involved creating and removing such conformational constraints to improve anticancer activity. researchgate.net

Configurational Factors: Configuration refers to the fixed spatial arrangement of atoms, such as the stereochemistry at a chiral center (R/S isomers) or the geometry around a double bond (E/Z isomers). For molecules with chiral centers, often only one enantiomer is biologically active. For instance, the absolute configuration of naturally occurring bioactive pyrazino[2,1-b]quinazoline-3,6-diones was determined to be crucial for their function, with the specific (1S,4R) configuration being assigned based on spectroscopic analysis. mdpi.com Similarly, when studying E/Z isomers of certain oxazolidinone derivatives, the E-isomer was found to be more potent than the Z-isomer, demonstrating the impact of geometric isomerism on antibacterial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models translate the physicochemical properties or structural features of molecules into numerical values called "descriptors" and then use statistical methods to correlate these descriptors with activity. slideshare.net

For quinazolinone derivatives containing hydrazone structural units, 3D-QSAR models have been successfully constructed to guide the design of new antitumor agents. rsc.org In one such study, a Comparative Molecular Field Analysis (CoMFA) model was developed. This model helps to visualize the regions around the molecule where steric bulk or electrostatic charge (positive or negative) would be favorable or unfavorable for activity. The resulting 3D-QSAR model showed good predictive power, enabling researchers to forecast the activity of new, unsynthesized compounds and direct future synthetic efforts toward molecules with higher potency. rsc.org These models serve as a powerful tool in medicinal chemistry for the rational design and optimization of lead compounds, helping to prioritize which derivatives to synthesize and test. jocpr.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of quinazoline (B50416) hydrazide and its derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinazoline hydrazide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometric Parameters for a Quinazoline Derivative (Note: Data is illustrative and based on typical findings for quinazoline derivatives, as specific data for the parent this compound is not readily available.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=N (quinazoline) | 1.35 Å |

| C-N (quinazoline) | 1.38 Å | |

| N-N (hydrazide) | 1.39 Å | |

| C=O (hydrazide) | 1.23 Å | |

| Bond Angle | C-N-C (quinazoline) | 117° |

| N-N-C (hydrazide) | 115° | |

| Dihedral Angle | C-C-N-N | ~178° (indicating near planarity) |

This table is generated based on typical values found in DFT studies of related heterocyclic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor wuxibiology.com. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity wuxibiology.comresearchgate.net.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive researchgate.netirjweb.com. For quinazoline derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, such as the benzene ring and the hydrazide moiety, while the LUMO is often distributed over the pyrimidine ring, which is more electron-deficient. This distribution dictates the sites susceptible to nucleophilic and electrophilic attack.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which further quantify the molecule's reactivity irjweb.com.

Table 2: Calculated Electronic Properties for a Triazine Derivative (Illustrative) (Note: This data is from a related nitrogen-containing heterocyclic compound to illustrate the typical parameters calculated, as specific data for this compound is not available.)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2967 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8096 |

| HOMO-LUMO Energy Gap | ΔE | 4.4871 |

| Chemical Hardness | η | 2.2435 |

| Electronegativity | A | 4.05315 |

| Electrophilicity Index | ω | 3.6558 |

Source: Data adapted from a DFT study on a triazine derivative irjweb.com.

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated infrared (IR) and Raman spectra with experimental spectra, a detailed assignment of the vibrational modes can be achieved asianpubs.orgnih.gov. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, typically resulting in good agreement with experimental data asianpubs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C) tsijournals.comnih.gov. These theoretical chemical shifts can be correlated with experimental values to aid in the structural elucidation of complex molecules. Studies have shown that there is often a good linear correlation between the experimental and calculated chemical shifts for quinazoline and its derivatives tsijournals.com.

The hydrazide moiety in this compound contains both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms). This allows for the possibility of intramolecular hydrogen bonding, where a hydrogen bond forms between different parts of the same molecule. Such interactions can significantly influence the molecule's conformation, stability, and physicochemical properties.

Theoretical studies, often combining NMR spectroscopy with DFT calculations, can provide strong evidence for the existence and strength of intramolecular hydrogen bonds rsc.orgrsc.org. For instance, in derivatives of hydrazides, the presence of N-H···F-C intramolecular hydrogen bonds has been detected and characterized rsc.orgresearchgate.net. DFT-based methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions rsc.org. The presence of an intramolecular hydrogen bond can lock the molecule into a more rigid, planar conformation, which may be crucial for its biological activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a biological macromolecule like a protein or DNA) to form a stable complex researchgate.net.

Molecular docking simulations are widely used to understand the potential biological activity of this compound derivatives by modeling their interactions with specific protein targets. These simulations help to elucidate the binding mode, predict the binding affinity, and identify the key amino acid residues involved in the interaction.

Targeting Epidermal Growth Factor Receptor (EGFR): Several studies have investigated quinazolinone hydrazide derivatives as inhibitors of EGFR, a key target in cancer therapy nih.govresearchgate.netugm.ac.id. Docking studies have shown that these compounds can fit into the ATP-binding site of the EGFR kinase domain. The quinazoline core often forms crucial hydrogen bonds with key residues like Met769, while other parts of the molecule engage in hydrophobic and van der Waals interactions with residues such as Val702 and Lys721 nih.gov. The binding energy, often calculated as a docking score, provides an estimate of the binding affinity, with lower scores indicating a more favorable interaction.

Targeting DNA Topoisomerase II: Quinazoline derivatives have also been investigated as inhibitors of DNA topoisomerase II, an enzyme essential for DNA replication and a target for anticancer drugs nih.govnih.gov. Molecular docking simulations have shown that the planar quinazoline ring system can intercalate between the base pairs of DNA, while side chains can interact with the enzyme itself nih.gov. These interactions prevent the re-ligation of the DNA strands, leading to cell death.

Table 3: Representative Molecular Docking Results for a Quinazolinone Hydrazide Derivative with EGFR (Note: Data is illustrative and based on findings for specific derivatives.)

| Compound | Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Compound 9c | EGFR | 1M17 | Val702, Lys721, Met769, Asp831 | -8.5 (example value) |

Source: Information compiled from studies on quinazolinone hydrazide derivatives as EGFR inhibitors nih.govresearchgate.net.

These computational approaches provide a detailed molecular-level understanding of this compound's properties and its potential as a pharmacologically active agent, guiding further experimental design and development.

Prediction of Binding Modes and Affinities

Computational docking studies are instrumental in elucidating the binding modes and affinities of this compound derivatives with various biological targets. These in silico methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the intermolecular interactions that stabilize the complex.

One study focused on novel quinazolinone hydrazide derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govresearchgate.net Molecular docking simulations were performed to understand the interaction between the synthesized compounds and the EGFR active site (PDB ID: 1M17). The results indicated that the most active compound, 9c , could ideally insert into the active site, interacting with key amino acid residues. nih.govresearchgate.net The binding was characterized by interactions with Val702, Lys721, Met769, and Asp831. nih.govresearchgate.net This binding pattern is crucial for the inhibitory activity of the compound.

In another investigation, a series of 4-hydrazinoquinazoline derivatives were designed and evaluated as phosphodiesterase 7 (PDE7) inhibitors. nih.gov Molecular docking and subsequent molecular dynamics simulations were used to explore the binding interactions. For the most potent compounds, such as 4b and 5f , the simulations revealed key interactions within the PDE7A binding site. Compound 4b showed that the pyrimidine ring of the quinazoline core formed π-π stacking interactions with Phe416 and Tyr211, while a nitrogen atom of the quinazoline ring participated in a hydrogen bond with Gln413. nih.gov The hydrazine (B178648) nitrogen of compound 4b also interacted with Gln413. nih.gov Similarly, compound 5f interacted through π-π stacking, with its triazole ring interacting with Phe416 and Phe384. nih.gov

Furthermore, docking studies on quinazoline derivatives targeting Poly (ADP-ribose) polymerase-1 (PARP-1) have been conducted. The most potent compounds, 8a , 8f , and 8k , exhibited strong binding affinities with calculated binding energies of -12.61, -12.52, and -12.87 kcal/mol, respectively, confirming a high affinity towards the PARP-1 active site. nih.gov These computational predictions are vital for structure-activity relationship (SAR) studies and guide the design of more potent and selective inhibitors. rsc.orgnih.govnih.govmui.ac.ir

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 9c | EGFR | Not Specified | Val702, Lys721, Met769, Asp831 |

| 4b | PDE7A | Not Specified | Gln413, Phe384, Phe416, Tyr211 |

| 5f | PDE7A | Not Specified | Phe416, Gln413, Phe384, Tyr211 |

| 8a | PARP-1 | -12.61 | Gly863, Tyr907, Ser904 |

| 8f | PARP-1 | -12.52 | Gly863, Tyr907, Ser904 |

| 8k | PARP-1 | -12.87 | Gly863, Tyr907, Ser904 |

Chemometric Approaches in Reaction Monitoring and Analysis

Chemometric methods are powerful tools for monitoring and analyzing chemical reactions, providing deeper insights into reaction kinetics, profiles, and endpoints. rsc.orgnih.govrsc.orgresearchgate.net In the synthesis of quinazolines and related hydrazone derivatives, these approaches have been successfully applied to process data from various analytical techniques. By applying multivariate analysis to spectroscopic and diffraction data collected during a reaction, it is possible to track the conversion of starting materials to products in real-time or ex situ. nih.govrsc.org

The synthesis of quinazolines from hydrazides and aldehydes has been monitored using techniques like powder X-ray diffraction (PXRD) and Infrared-Attenuated Total Reflectance (IR-ATR) spectroscopy. rsc.orgnih.govrsc.org The large datasets generated by these methods are then analyzed using chemometric tools to extract meaningful information about the reaction progress. rsc.orgresearchgate.net This approach allows for a comprehensive understanding of reaction profiles and helps in determining optimal reaction times and conditions. rsc.orgnih.govrsc.org

Principal Component Analysis (PCA) for Reaction Profiling

Principal Component Analysis (PCA) is a widely used chemometric technique for dimensionality reduction and pattern recognition in complex datasets. rsc.org In the context of this compound synthesis, PCA has been effectively used to analyze spectroscopic (IR-ATR) and diffraction (PXRD) data to monitor reaction progress. rsc.orgnih.govrsc.orgrsc.org

In a study on the mechanochemical and vapor-mediated synthesis of quinazolines and hydrazones, ex situ IR-ATR and PXRD measurements were taken at various time intervals during the reaction. rsc.orgnih.govrsc.org The collected spectra and diffractograms were then subjected to PCA. The PCA model decomposes the data into a set of principal components (PCs), which are linear combinations of the original variables (e.g., wavenumbers or 2θ angles). The first few PCs typically capture the most significant variations in the data, which correspond to the chemical changes occurring during the reaction.

By plotting the scores of the first principal component (PC1) against the second (PC2), a reaction profile can be visualized. The starting materials, intermediates, and final products cluster in different regions of the scores plot. The trajectory of data points over time on this plot provides a clear profile of the reaction, indicating the conversion of reactants to products and helping to identify the reaction endpoint. rsc.orgnih.govrsc.org For instance, in a vapor-mediated synthesis of hydrazone-Schiff bases, PCA of IR-ATR data was used to determine the necessary exposure time to achieve the final product, with times ranging from 70 to 120 minutes depending on the specific reactants. rsc.org

| Synthesis Method | Analytical Technique | Key Finding from PCA |

|---|---|---|

| Mechanosynthesis | Powder X-ray Diffraction (PXRD) | Provided insight into reaction profiles and conversion times. |

| Vapor-mediated reaction | IR-ATR Spectroscopy | Determined reaction endpoints and necessary exposure times (70-120 min). |

Solvent Effects on Molecular Conformation and Energetics

The surrounding solvent medium can significantly influence the conformational preferences and energetic stability of molecules like this compound. Solvatochromic studies, which examine the shift in a compound's spectral properties (absorption and emission) in different solvents, combined with computational methods, provide valuable information on these interactions. researchgate.netrsc.org

The polarity of the solvent can affect the stability of different conformers. Computational studies, often using Density Functional Theory (DFT), can predict the relative free energies of various conformational isomers in both the gas phase and in different solvents. researchgate.net For similar heterocyclic systems, it has been shown that the stability of conformers can increase with the polarity of the solvent. researchgate.net This is often due to the differential stabilization of conformers with varying dipole moments; polar solvents tend to stabilize conformers with larger dipole moments.

Experimental studies on related D–π–A (donor–π–acceptor) structures have demonstrated positive solvatochromic fluorescence, where the emission wavelength shifts to a longer wavelength (red-shift) as the solvent polarity increases. rsc.org This phenomenon is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents. The molecular conformation can change in different solvents, leading to variations in photophysical properties. rsc.org While specific comprehensive studies on this compound itself are limited, the principles derived from analogous systems suggest that its conformation and the energy gap between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) would be sensitive to the solvent environment.

| Effect | Observation | Underlying Principle |

|---|---|---|

| Conformational Stability | Stability of more polar conformers increases with solvent polarity. | Favorable dipole-dipole interactions between the solute and polar solvent molecules. |

| Solvatochromism (Fluorescence) | Positive solvatochromism (red-shift in emission) is often observed in polar solvents for D-π-A systems. | Greater stabilization of the polar excited state compared to the ground state in polar solvents. |

Biological Activities and Molecular Mechanisms of Quinazoline Hydrazide

Enzyme Inhibition Studies

Quinazoline (B50416) hydrazide derivatives have been the subject of extensive research to evaluate their potential as inhibitors of various enzymes. These studies have revealed their ability to selectively target and modulate the activity of key proteins involved in cancer and inflammatory diseases.

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases are a family of cell surface receptors that play crucial roles in the regulation of cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common hallmark of various cancers, making them attractive targets for therapeutic intervention. Quinazoline hydrazide derivatives have shown potent inhibitory activity against several members of the RTK family.

The c-MET kinase, a receptor tyrosine kinase, is a key regulator of cell growth, motility, and invasion. Its aberrant activation is linked to the development and progression of numerous cancers. A series of quinazolinone hydrazide triazole derivatives have been synthesized and identified as novel inhibitors of the c-MET receptor tyrosine kinase. researchgate.net

One notable compound, CM9, which features a p-bromo benzyl group, demonstrated significant inhibitory activity against c-MET kinase, with an IC50 value of 22.8 µM as determined by a Homogenous Time Resolved Fluorescence (HTRF) assay. researchgate.net Further studies with compound CM9 showed inhibition percentages of 53.0% and 66.3% at concentrations of 25 µM and 50 µM, respectively. researchgate.net Molecular docking and dynamics simulations have provided insights into the critical structural features necessary for the interaction between these quinazolinone hydrazide triazole derivatives and their target kinases. nih.gov

| Compound | c-MET Kinase Inhibition IC50 (µM) | Reference |

|---|---|---|

| CM9 | 22.8 ± 3.9 | researchgate.net |

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and is a well-established target in cancer therapy due to its role in promoting tumor cell proliferation and survival. The quinazoline scaffold is a key feature in many approved EGFR inhibitors. nih.gov Novel quinazolinone hydrazide derivatives have been designed and synthesized as potent EGFR inhibitors. nih.govresearchgate.net

In one study, a target compound, 9c, emerged as a particularly effective inhibitor, displaying an EGFR inhibitory activity with an IC50 value of 0.59 µM. researchgate.net Molecular docking studies of compound 9c revealed its ability to fit ideally into the active site of EGFR and interact with key amino acid residues, including Val702, Lys721, Met769, and Asp831. researchgate.net The flexible hydrazine (B178648) moiety in some quinazoline derivatives has been suggested to allow for novel interactions with the DFG motif of mutant EGFR, contributing to their high selectivity. nih.gov

| Compound | EGFR Inhibition IC50 (µM) | Reference |

|---|---|---|

| 9c | 0.59 | researchgate.net |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, plays a central role in this process. Consequently, VEGFR inhibitors are a significant class of anticancer agents. The quinazoline core is a privileged scaffold for developing VEGFR-2 inhibitors. nih.gov

Research has shown that certain quinazolinone hydrazide derivatives can act as multi-kinase inhibitors, targeting VEGFRs among other kinases. For instance, the quinazolinone hydrazide triazole derivative, CM9, was found to inhibit Vascular Endothelial Growth Factor Receptor 1 (FLT1/VEGFR1) and Vascular Endothelial Growth Factor Receptor 3 (FLT4/VEGFR3) by more than 50% at a concentration of 25 µM. nih.gov Molecular docking studies of quinazoline derivatives in the VEGFR-2 active site have indicated key interactions with amino acid residues such as Asp1044 and Glu883, which are crucial for their inhibitory effect. nih.gov

| Compound | VEGFR Inhibition | Reference |

|---|---|---|

| CM9 | >50% inhibition of VEGFR1 and VEGFR3 at 25 µM | nih.gov |

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in various cellular processes, and its dysregulation has been implicated in the development of several types of cancer. This has made FGFRs attractive targets for the development of novel cancer therapies.

A study assessing the kinase inhibitory profile of a series of quinazolinone hydrazide triazole derivatives identified compound CM9 as having activity against Fibroblast Growth Factor Receptor 1 (FGFR1). Specifically, at a concentration of 25 µM, compound CM9 was shown to inhibit the activity of FGFR1 by more than 50%. nih.gov This finding suggests that the this compound scaffold can be a foundation for developing inhibitors that also target the FGFR family of receptor tyrosine kinases.

| Compound | FGFR1 Inhibition | Reference |

|---|---|---|

| CM9 | >50% inhibition at 25 µM | nih.gov |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. The inhibition of specific PDE isoforms has therapeutic potential in a range of diseases, including inflammatory conditions.

A series of novel substituted 4-hydrazinoquinazoline derivatives and their corresponding fused triazoloquinazolines have been synthesized and evaluated for their in vitro inhibitory activity against Phosphodiesterase 7A (PDE7A). Several of these compounds demonstrated potent inhibition of PDE7A, with IC50 values in the sub-micromolar range. For example, compounds 4b and 4g exhibited IC50 values of 0.114 µM and 0.18 µM, respectively. Their fused triazoloquinazoline counterparts, 5c and 5f , also showed significant potency with IC50 values of 0.16 µM and 0.15 µM, respectively. Molecular docking studies have supported these findings, illustrating the interaction patterns, including hydrogen bonds and π-π stacking, within the enzyme's active site.

| Compound | PDE7A Inhibition IC50 (µM) | Reference |

|---|---|---|

| 4b | 0.114 | |

| 4g | 0.18 | |

| 5c | 0.16 | |

| 5f | 0.15 |

Cholinesterase (AChE, BChE) Inhibition

Quinazoline derivatives have been investigated for their potential as cholinesterase inhibitors, which are crucial for managing neurodegenerative disorders. Studies have shown that certain 2,4-disubstituted quinazoline derivatives exhibit potent and selective inhibitory activity against butyrylcholinesterase (BuChE), an enzyme that becomes more significant in the later stages of Alzheimer's disease. nih.gov

For instance, a series of novel 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their inhibitory activities against both acetylcholinesterase (AChE) and BuChE. nih.gov Among the tested compounds, some showed particularly strong inhibitory activities against equine BuChE (eqBuChE), with IC50 values as low as 0.52 µM. nih.gov These compounds demonstrated high selectivity for BuChE over AChE. nih.gov Kinetic studies of the most potent compounds indicated a mixed-type inhibition pattern, suggesting they can bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

While much of the research focuses on the broader class of quinazoline derivatives, some studies have specifically synthesized hydrazide-based Schiff bases and tested their cholinesterase inhibitory potential. nih.gov One such study revealed compounds with potent acetylcholinesterase inhibition (IC50 value of 4.12±0.01 µM) and butyrylcholinesterase inhibition (IC50 value of 6.51±0.01 µM). nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Quinazoline and Hydrazide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 6f (quinazoline derivative) | eqBuChE | 0.52 | Mixed |

| 6h (quinazoline derivative) | eqBuChE | 6.74 | Mixed |

| 6j (quinazoline derivative) | eqBuChE | 3.65 | Mixed |

| Hydrazide Schiff Base 10 | AChE | 4.12 ± 0.01 | Not Specified |

| Hydrazide Schiff Base 13 | BChE | 6.51 ± 0.01 | Not Specified |

| Hydrazide Schiff Base 24 | AChE | 8.41 ± 0.06 | Not Specified |

| Hydrazide Schiff Base 24 | BChE | 9.22 ± 0.07 | Not Specified |

Data sourced from multiple studies investigating quinazoline derivatives and hydrazide-based Schiff bases. nih.govnih.gov

Other Enzyme Targets (e.g., DNA Gyrase, Topoisomerase I, PARP, Thymidylate Synthase)

This compound and its derivatives have been shown to interact with several other critical cellular enzymes, highlighting their potential as multifaceted therapeutic agents.

DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. mdpi.com Certain quinazolin-4(3H)-one derivatives incorporating a hydrazone moiety have been identified as potent inhibitors of E. coli DNA gyrase. mdpi.com Inhibition of DNA gyrase disrupts bacterial DNA replication, leading to cell death. mdpi.com Some N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have also been discovered as novel inhibitors of the B subunit of DNA gyrase (GyrB). nih.gov

Topoisomerase I: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. nih.gov Inhibition of these enzymes can block DNA structure and lead to cell death. nih.gov Certain cyclohexylamino- and isopropylamino-substituted quinazolines have demonstrated potent inhibition of topoisomerase I. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are crucial for DNA repair. rjpbr.com Inhibiting PARP-1 is a therapeutic strategy for treating tumors with deficiencies in other DNA repair pathways. nih.gov The 4-quinazolinone scaffold has been used as a bioisostere for the phthalazinone core of known PARP inhibitors like Olaparib. rsc.org Novel quinazolinone derivatives have shown significant inhibitory activity against PARP-1, with some compounds exhibiting IC50 values in the nanomolar range, comparable to Olaparib. rsc.org For instance, compound 12c showed an IC50 of 30.38 nM against PARP-1. rsc.org Another derivative, Cpd36 , displayed remarkable enzymatic activity toward both PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov

Thymidylate Synthase (TS): This enzyme is a key target in cancer chemotherapy. Quinazoline-based antifolates have been developed as potent inhibitors of thymidylate synthase. ncl.ac.uk These compounds, such as raltitrexed, function by blocking the synthesis of thymidine, a necessary component of DNA, thereby halting cell division. nih.gov

Antiproliferative and Cytotoxic Effects

In Vitro Studies on Cancer Cell Lines

This compound derivatives have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. The quinazolin-4(3H)-one hydrazide series, in particular, has shown potent inhibitory activity. nih.gov

In a study evaluating quinazolin-4(3H)-one esters and hydrazides, the hydrazide series generally exhibited higher cytotoxicity against MCF7 (breast adenocarcinoma) and A2780 (ovarian cancer) cell lines. nih.gov Several quinazolin-4(3H)-one hydrazide compounds displayed IC50 values in the sub-micromolar range against both cell lines, proving more potent than the positive control drug, lapatinib. nih.gov For example, compounds 3a and 3j had an IC50 of 0.20 µM against MCF7 cells. nih.gov

Other research has focused on hybrid molecules. A series of quinazolinone hydrazide triazole derivatives were tested against EBC-1 (lung squamous cell carcinoma), A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and U-87MG (glioblastoma) cells. nih.gov One compound, CM9 , showed notable antiproliferative effects, particularly against the EBC-1 cell line with an IC50 value of 18.2 µM. nih.gov Similarly, pyrazolo-[1,5-c]quinazolinone derivatives have shown significant activity against A549 cells, with compounds 4i , 4m , and 4n exhibiting IC50 values of 17.0, 14.2, and 18.1 µM, respectively. nih.gov

Table 2: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Compound Series | Cell Line | Compound | IC50 (µM) |

|---|---|---|---|

| Quinazolin-4(3H)-one Hydrazides | MCF7 (Breast) | 3a | 0.20 ± 0.02 |

| 3j | 0.20 ± 0.02 | ||

| A2780 (Ovarian) | 3j | 0.14 ± 0.01 | |

| Quinoline (B57606) Hydrazones | MCF-7 (Breast) | Compound 5 | 0.98 |

| HepG2 (Liver) | Compound 5 | 1.06 | |

| Quinazolinone Hydrazide Triazoles | EBC-1 (Lung) | CM9 | 18.2 ± 1.8 |

| A549 (Lung) | CM9 | 29.3 ± 1.6 | |

| Pyrazolo-[1,5-c]quinazolinones | A549 (Lung) | 4i | 17.0 |

| 4m | 14.2 | ||

| 4n | 18.1 |

IC50 values represent the concentration required to inhibit 50% of cell growth. Data compiled from multiple studies. nih.govnih.govnih.govnih.gov

Induction of Apoptosis

A primary mechanism behind the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. Quinazoline-based compounds can trigger apoptosis through various molecular pathways. nih.govresearchgate.net

Studies on quinazolinone Schiff base derivatives demonstrated that they induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways. nih.gov These compounds were shown to trigger the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspases-3/7. nih.gov Simultaneously, they activated caspase-8, a key initiator of the extrinsic pathway, and inhibited the activation of NF-κB, a transcription factor that promotes cell survival. nih.gov

Other 2-sulfanylquinazolin-4(3H)-one derivatives have also been shown to induce apoptosis. mdpi.com The apoptotic effect in HepG2 liver cancer cells was linked to the upregulation of pro-apoptotic genes like caspase-3, caspase-9, and Bax, along with the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins pushes the cell toward programmed death. Furthermore, some quinazoline derivatives can facilitate a specific type of apoptosis called anoikis by disrupting cell attachment to the extracellular matrix. nih.gov

Antimicrobial Activity and Mechanisms

Antibacterial Activity

This compound and related hydrazone derivatives have emerged as a noteworthy class of compounds with significant antibacterial potential. nih.gov Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication and survival. mdpi.comnih.gov

A study on novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds revealed potent antimicrobial activity against several bacterial strains. mdpi.com For example, the derivative 4a (a 2-(1-(furan-2-yl)ethylidene derivative) showed a minimum inhibitory concentration (MIC) of 4 µg/mL against Escherichia coli, which was more potent than the reference antibiotic Amoxicillin (MIC = 8 µg/mL). mdpi.com Another derivative, 4c , was more potent than Amoxicillin against Salmonella typhimurium with a MIC value of 4 µg/mL. mdpi.com

Similarly, a series of quinoline-based hydrazide-hydrazones were synthesized and tested against six bacterial strains. up.ac.za Compound 4e (2-Propyl-(N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4-carbohydrazide) was identified as the most active antibacterial agent, with MIC values ranging from 0.39 to 1.59 µg/mL across all tested organisms, including Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. up.ac.za

Table 3: Minimum Inhibitory Concentration (MIC) of Selected this compound/Hydrazone Derivatives

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | S. typhimurium (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |

|---|---|---|---|---|---|

| 4a | 8 | 8 | 8 | 4 | - |

| 4b | 8 | 8 | 8 | 8 | - |

| 4c | - | - | 4 | 8 | - |

| 4e | 1.56 | 1.56 | - | 0.78 | 0.78 |

| 5a | 2 | 2 | 2 | 1 | - |

| 5b | 4 | 4 | 4 | 2 | - |

| 5c | 2 | 2 | 2 | 2 | - |

| Amoxicillin (Ref.) | 8 | 8 | 8 | 8 | - |

Data compiled from multiple studies. A '-' indicates data was not reported. mdpi.comup.ac.za

Antifungal Activity

This compound derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi. Research into these compounds has revealed their potential as effective antifungal agents, with various structural modifications influencing their efficacy.

Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit significant inhibitory effects on the growth of several plant pathogenic fungi. For instance, novel pyrazol-quinazolinone compounds have been synthesized and tested against seven phytopathogenic fungi, showing considerable activity. mdpi.com Specifically, one compound demonstrated a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com The nature of the substituent on the quinazolinone ring appears to play a crucial role in the antifungal efficacy. For example, derivatives containing a cyano group showed better inhibitory effects against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola compared to those with a chloride group. mdpi.com Conversely, the presence of chlorine was more effective against Rhizoctonia solani AG1. mdpi.com

Further investigations into 6-iodoquinazolin-4(3H)-one derivatives have also been conducted to evaluate their fungicidal activities. researchgate.net In a broader context, quinazolinones are a class of heterocyclic compounds recognized for a wide array of pharmacological activities, including antimicrobial effects against various fungal strains. researchgate.netnih.govarabjchem.orgresearchgate.net The evaluation of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds has shown that a majority of these compounds exhibit potent antimicrobial activity, including against fungal strains like Candida tropicals, Candida albicans, Macrophomina phaseolina, and Aspergillus niger. mdpi.com

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Type | Fungal Strain | Inhibition/Activity | Reference |

|---|---|---|---|

| Pyrazol-quinazolinone with cyano group | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |

| Pyrazol-quinazolinone with cyano group | Fusarium verticillioides | Better inhibition than chloro-derivatives | mdpi.com |

| Pyrazol-quinazolinone with cyano group | Colletotrichum fructicola | Better inhibition than chloro-derivatives | mdpi.com |

| Pyrazol-quinazolinone with chlorine group | Rhizoctonia solani AG1 | Better inhibition than cyano-derivatives | mdpi.com |

| Quinazolinone-hydrazone/pyrazole derivatives | Candida albicans | Potent activity | mdpi.com |

| Quinazolinone-hydrazone/pyrazole derivatives | Aspergillus niger | Potent activity | mdpi.com |

Inhibition of Biofilm Formation

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. This compound and its derivatives have emerged as promising agents for inhibiting biofilm formation in both bacteria and fungi.

Several studies have highlighted the anti-biofilm capabilities of quinazolinone derivatives. For example, certain novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have been shown to effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values in the range of 20.7-22.4 μM. nih.gov Similarly, other quinazolinone derivatives have demonstrated anti-biofilm activity against Candida albicans with IC50 values under 30 μM. nih.gov

Research has also focused on the inhibition of biofilm formation in Pseudomonas aeruginosa, a bacterium known for its robust biofilm-forming capabilities. Two new quinazoline-4-one derivatives, 2-(pyrrolidin-1-ylmethyl)-3-[(3,4,5-trimethoxybenzylidene)amino]quinazolin-4(3H)-one and 3-[(4-nitrobenzylidene) amino]-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one, were found to inhibit P. aeruginosa biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) with IC50 values of 3.55 and 6.86 µM, respectively. nih.govresearchgate.net These compounds are believed to act as inhibitors of the P. aeruginosa quorum sensing transcriptional regulator PqsR, thereby attenuating biofilm formation. nih.gov Furthermore, a library of compounds based on a 2-aminoquinazoline scaffold has been explored for its anti-biofilm properties against Mycobacterium smegmatis. rsc.org

Table 2: Biofilm Inhibition by Quinazoline Derivatives

| Compound Class | Target Organism | IC50 Value | Reference |

|---|---|---|---|

| 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones | MRSA | ~20 μM | nih.gov |

| Quinazolinone derivatives | Candida albicans | < 30 μM | nih.gov |

| 2-(pyrrolidin-1-ylmethyl)-3-[(3,4,5-trimethoxybenzylidene)amino]quinazolin-4(3H)-one | Pseudomonas aeruginosa | 3.55 µM | nih.govresearchgate.net |

| 3-[(4-nitrobenzylidene) amino]-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one | Pseudomonas aeruginosa | 6.86 µM | nih.govresearchgate.net |

Cellular and Molecular Responses to Antimicrobial Agents

The antimicrobial activity of this compound derivatives is rooted in their ability to interfere with essential cellular and molecular processes in microorganisms. A primary mechanism of action for these compounds is the inhibition of DNA gyrase. mdpi.com DNA gyrase is a crucial enzyme in bacteria that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. mdpi.com By inhibiting this enzyme, quinazoline derivatives can halt these fundamental processes, leading to bacterial cell death. mdpi.com This targeted action helps in preventing the development of resistance. mdpi.com

The synthetic versatility of the quinoline and quinazoline ring structures allows for the development of a wide range of derivatives that can target various bacterial enzymes. nih.gov Besides DNA gyrase, other potential targets include glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase, all of which are involved in critical metabolic pathways. nih.gov For instance, the inhibition of glucosamine-6-phosphate synthase can disrupt the synthesis of the bacterial cell wall. researchgate.net

Molecular docking studies have been employed to understand the interactions between quinazolinone derivatives and the active site of enzymes like E. coli DNA gyrase B kinase. mdpi.com These studies help in elucidating the binding modes and molecular interactions that are responsible for the inhibitory activity. Additionally, hydrazide and hydrazone derivatives are thought to have the potential to affect the integrity of the microbial cell wall and cell membrane. mdpi.com

Other Biological Activities and Mechanistic Insights

Beyond their antimicrobial properties, this compound derivatives exhibit a spectrum of other biological activities, including anti-inflammatory, analgesic, and antioxidant effects.

Anti-inflammatory Pathways

Quinazoline-based compounds have been recognized for their significant anti-inflammatory properties. nih.govmdpi.comencyclopedia.pub The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov Novel quinazolinones have been designed as selective COX-2 inhibitors, which is a key target for reducing inflammation with potentially fewer side effects than non-selective NSAIDs. nih.gov

Some derivatives have shown anti-inflammatory activity comparable to standard drugs like celecoxib. nih.gov The anti-inflammatory response is also mediated through the inhibition of inflammatory mediators like nitric oxide. nih.gov Furthermore, certain pyrazolo[1,5-a]quinazolines have demonstrated the ability to inhibit mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in inflammatory responses. nih.gov The development of quinazoline derivatives as anti-inflammatory agents is a promising area of research, with some compounds showing potent activity in in vivo models of inflammation. nih.govresearchgate.net

Analgesic Mechanisms

The analgesic effects of this compound derivatives are often closely linked to their anti-inflammatory actions. nih.govmdpi.comencyclopedia.pubresearchgate.net By inhibiting the production of prostaglandins through the blockade of COX enzymes, these compounds can effectively reduce pain sensation. nih.gov

Several studies have reported the synthesis and evaluation of quinazoline derivatives for their analgesic activity. mdpi.comencyclopedia.pubmdpi.com For instance, novel quinazolinones conjugated with other bioactive moieties have shown improved analgesic activity, with some compounds completely abolishing the pain response in preclinical models. nih.gov The structure-activity relationship studies are crucial in optimizing the analgesic potency of these compounds. mdpi.comencyclopedia.pub

Antioxidant Activity and Free Radical Scavenging

This compound derivatives have been investigated for their antioxidant properties, which involve the scavenging of free radicals. sapub.orgnih.govorientjchem.orgnih.gov The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method and the nitric oxide scavenging assay. sapub.orgnih.govorientjchem.org

The mechanism of antioxidant activity is attributed to the ability of these compounds to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. sapub.orgnih.gov This process is often observed as a color change in the DPPH assay, from purple to yellow. sapub.org The antioxidant potential of quinazolin-4(3H)-ones can be influenced by the nature and position of substituents on the quinazoline ring. nih.gov For example, dihydroxy-substituted quinazolinones have shown potent radical scavenging activity. nih.gov The presence of electron-donating groups can also enhance the DPPH scavenging activity. sapub.org

DNA Binding and Cleavage Studies

This compound derivatives have been explored for their interactions with DNA, a key target for many therapeutic agents. While direct DNA binding and cleavage studies on the parent this compound are not extensively documented, research on related quinazoline and quinoline hydrazone compounds provides insights into their potential mechanisms.

One of the primary mechanisms by which these compounds are thought to exert their effects at the DNA level is through the inhibition of topoisomerase enzymes. Topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. Certain quinazoline derivatives, such as researchgate.netjournaljpri.comnih.govtriazolo[4,3-c]quinazolines, have been identified as intercalative Topoisomerase II inhibitors nih.gov. Intercalation involves the insertion of the planar quinazoline ring system between the base pairs of the DNA double helix, which can stabilize the DNA-topoisomerase complex and lead to DNA strand breaks.

Furthermore, studies on quinoline hydrazide/hydrazone derivatives have shown their ability to target bacterial DNA gyrase, a type II topoisomerase researchgate.netnih.gov. This inhibition disrupts DNA replication and leads to bacterial cell death. The proposed mechanism involves the binding of the hydrazone derivatives to the enzyme, preventing it from re-ligating the DNA strands after cleavage.

The table below summarizes the findings from studies on quinazoline and quinoline hydrazide derivatives and their interaction with DNA-related enzymes.

| Compound Class | Target Enzyme | Proposed Mechanism of Action | Reference |

| researchgate.netjournaljpri.comnih.govtriazolo[4,3-c]quinazolines | Topoisomerase II | DNA intercalation, stabilization of DNA-enzyme complex | nih.gov |

| Quinoline Hydrazide/Hydrazones | DNA Gyrase | Inhibition of DNA replication by blocking enzyme activity | researchgate.netnih.gov |

It is important to note that the specific DNA binding and cleavage activity can be significantly influenced by the nature and position of substituents on the this compound core.

Anti-Neurodegenerative Mechanisms (e.g., Beta-Amyloid Aggregation, Tau Protein Modulation)

Quinazoline derivatives have emerged as promising candidates for the development of therapeutic agents against neurodegenerative disorders like Alzheimer's disease (AD) researchgate.netnih.govnih.govmdpi.com. Their mechanisms of action are often multi-targeted, addressing key pathological hallmarks of the disease, including the aggregation of beta-amyloid (Aβ) peptides and the hyperphosphorylation and aggregation of tau protein.

Beta-Amyloid Aggregation Inhibition:

A primary mechanism by which this compound derivatives may exert their anti-neurodegenerative effects is through the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) nih.govresearchgate.netnih.gov. BACE1 is a key protease responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of Aβ peptides. By inhibiting BACE1, these compounds can reduce the formation of Aβ monomers and, consequently, their aggregation into toxic oligomers and plaques. Docking studies have revealed that quinazolinone-hydrazone derivatives can interact strongly with the key residues in the active site of BACE1 nih.govresearchgate.net.

The table below presents data on the BACE1 inhibitory activity of some quinazolinone-hydrazone derivatives.

| Compound | Moiety | BACE1 IC50 (µM) | Reference |

| Compound 4h | 2,3-dichlorophenyl | 3.7 | nih.gov |

| Compound 4i | 2,4-dihydroxyphenyl | 27.6 | nih.gov |

Tau Protein Modulation: